molecular formula C6H4ClN3O2 B085990 4-Nitrobenzenediazonium chloride CAS No. 100-05-0

4-Nitrobenzenediazonium chloride

Cat. No. B085990
Key on ui cas rn: 100-05-0
M. Wt: 185.57 g/mol
InChI Key: GAVPOWTXUZVFML-UHFFFAOYSA-M
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Patent
US06172085B2

Procedure details

4-Nitroaniline (0.14 g) was dissolved in 2N-hydrochloric acid (3 mL) under heating and the solution was ice-cooled. To this solution was added a solution of sodium nitrite (72 mg) in water (0.5 mL) dropwise, and the mixture was stirred for 15 minutes. The aqueous solution of 4-nitrobenzenediazonium chloride thus obtained was added to a solution of (S)-1-[(2,3-dihydro-2,4,6,7-tetramethylbenzofuran-2yl)methyl]-N-(diphenylmethyl)-4-piperidinamine (0.43 g) in acetic acid (3 mL) under cooling and the mixture was stirred at room temperature for 12 hours. This reaction mixture was poured into saturated aqueous sodium carbonate solution and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride solution, dried over MgSO4, and concentrated under reduced pressure. To the (S)-1-[[2,3-dihydro-2,4,6,7-tetramethyl-5-(4-nitrophenyl-azo)benzofuran-2-yl]methyl]-N-(diphenylmethyl)-4-piperidinamine thus obtained were added ethanol (30 mL) and Raney nickel (Kawaken Fine Chemical NDHT-90) (0.6 g) and the mixture was stirred in a hydrogen atmosphere at 5 atm. and room temperature for 1 hour. This reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to provide 0.32 g of the title compound. Yield 71%.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N:11]([O-])=O.[Na+].[ClH:15]>O>[Cl-:15].[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([N+:8]#[N:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Cl-].[N+](=O)([O-])C1=CC=C(C=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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